![molecular formula C24H18O6S2 B14454515 3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid CAS No. 74218-63-6](/img/structure/B14454515.png)
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid is a complex aromatic compound characterized by multiple phenyl groups and sulfonic acid functionalities. This compound is notable for its unique structure, which includes three interconnected benzene rings and two sulfonic acid groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid typically involves multi-step organic reactions. One common approach is the sequential electrophilic aromatic substitution reactions, where benzene rings are functionalized with phenyl groups and sulfonic acid groups. The reaction conditions often include the use of strong acids like sulfuric acid and catalysts to facilitate the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the aromatic rings.
Reduction: Reduction reactions can be used to remove sulfonic acid groups or to modify the phenyl groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and binding affinities.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,2-disulfonic acid: Lacks the additional phenyl groups, making it less complex.
4-Phenylphenylbenzene: Does not contain sulfonic acid groups, limiting its reactivity.
Triphenylbenzene: Similar aromatic structure but lacks sulfonic acid functionalities.
Uniqueness
3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid is unique due to its combination of multiple phenyl groups and sulfonic acid functionalities. This combination provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
74218-63-6 |
|---|---|
Molekularformel |
C24H18O6S2 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
3-[4-(4-phenylphenyl)phenyl]benzene-1,2-disulfonic acid |
InChI |
InChI=1S/C24H18O6S2/c25-31(26,27)23-8-4-7-22(24(23)32(28,29)30)21-15-13-20(14-16-21)19-11-9-18(10-12-19)17-5-2-1-3-6-17/h1-16H,(H,25,26,27)(H,28,29,30) |
InChI-Schlüssel |
WCOXVQWUCZOKDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C(C(=CC=C4)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


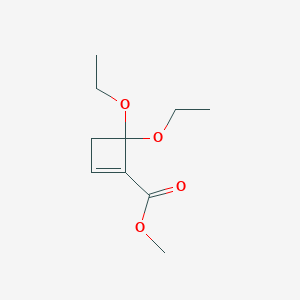
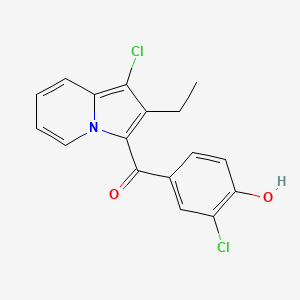
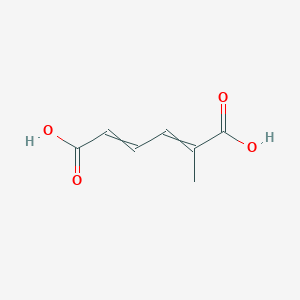
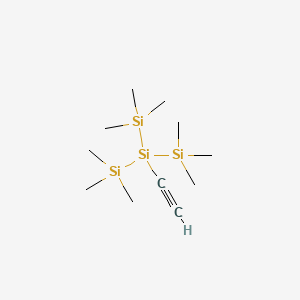
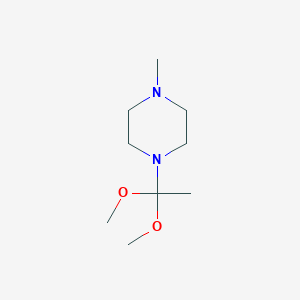

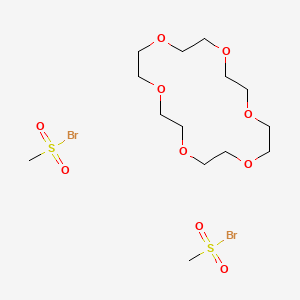
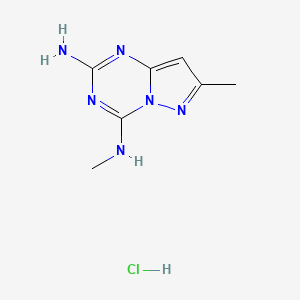
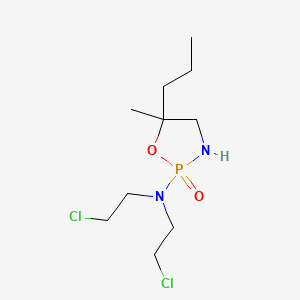
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol](/img/structure/B14454481.png)
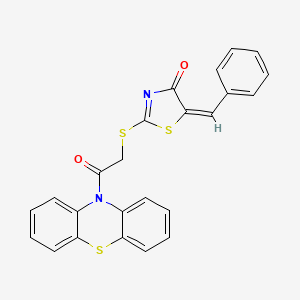
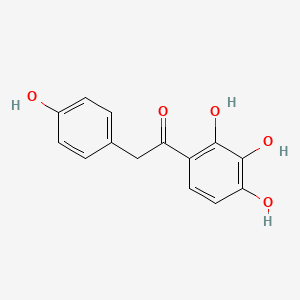

![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)
